1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[[1-[2-(2,4-dichlorophenoxy)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4/c17-11-1-2-13(12(18)5-11)24-9-16(23)19-6-10(7-19)8-20-14(21)3-4-15(20)22/h1-2,5,10H,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKFSCPKITUETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(2,4-Dichlorophenoxy)acetyl Chloride (Intermediate B)
Method 1: Direct Chlorination of 2-(2,4-Dichlorophenoxy)acetic Acid
2-(2,4-Dichlorophenoxy)acetic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride.
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ (2.5 eq) | Toluene | 80 | 4 | 92 |
| SOCl₂ (3.0 eq) | Neat | 70 | 3 | 88 |
Mechanistic Insight :
SOCl₂ acts as both a chlorinating agent and a Lewis acid, facilitating the conversion of the carboxylic acid to the acyl chloride via a two-step nucleophilic acyl substitution.
Synthesis of 1-(Azetidin-3-ylmethyl)pyrrolidine-2,5-dione (Intermediate A)
Step 1: Azetidine-3-carbaldehyde Synthesis
Azetidine-3-carbaldehyde is prepared via oxidation of azetidin-3-ol using pyridinium chlorochromate (PCC) in dichloromethane.
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PCC | CH₂Cl₂ | 25 | 78 |
| Swern oxidation | THF | -15 → 25 | 85 |
Step 2: Reductive Amination with Pyrrolidine-2,5-dione
Azetidine-3-carbaldehyde undergoes reductive amination with pyrrolidine-2,5-dione using sodium cyanoborohydride (NaBH₃CN) in methanol.
| Reducing Agent | Solvent | pH | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 6.5 | 65 |
| NaBH(OAc)₃ | DMF | 4.5 | 72 |
Final Coupling Reaction
Amide Bond Formation
Intermediate A reacts with Intermediate B in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
| Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 25 | 68 |
| EDCI/HOBt | NMM | CH₂Cl₂ | 0 → 25 | 59 |
Optimization Notes :
- HATU outperforms EDCI/HOBt due to superior activation of the acyl chloride.
- DMF enhances solubility of intermediates compared to CH₂Cl₂.
Alternative Synthetic Routes
Route 1: Sequential Ring Assembly
- Construct pyrrolidine-2,5-dione via cyclization of succinamide using acetic anhydride.
- Introduce the azetidine moiety via Mitsunobu reaction with azetidin-3-ol.
- Acetylate the azetidine nitrogen with 2-(2,4-dichlorophenoxy)acetyl chloride.
Advantages : Higher modularity for structural analogs.
Disadvantages : Lower overall yield (42%) due to multiple purification steps.
Route 2: One-Pot Coupling Strategy
Azetidin-3-ylmethylamine is simultaneously coupled to pyrrolidine-2,5-dione and 2-(2,4-dichlorophenoxy)acetyl chloride using a dual-activation approach.
| Activator | Solvent | Yield (%) |
|---|---|---|
| T3P/DMAP | THF | 54 |
| DCC/NHS | DCM | 48 |
Critical Analysis of Methodologies
Solvent and Temperature Effects
- Polar aprotic solvents (DMF, THF) improve reaction rates but complicate purification.
- Low temperatures (0–5°C) minimize side reactions during acyl chloride activation.
Catalytic Systems
- HATU/DIPEA : Optimal for amide bond formation but costly.
- T3P/DMAP : Cost-effective but requires strict moisture control.
Chemical Reactions Analysis
Types of Reactions
1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the 2,4-dichlorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, its anti-inflammatory effects may result from the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The compound’s structural uniqueness lies in its combination of azetidine, pyrrolidine-2,5-dione, and dichlorophenoxy groups. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison
*Estimated based on structural analysis.
Key Observations
Substituent Effects: The 2,4-dichlorophenoxy group in the target compound enhances lipophilicity and electron-withdrawing effects compared to difluorophenyl () or m-tolyloxy (). This may improve membrane permeability and stability, traits critical for pesticidal activity .
The target compound’s dichlorophenoxy group may similarly interact with enzyme active sites. Mannich base derivatives () with pyridine groups demonstrate moderate antimicrobial activity, highlighting the scaffold’s versatility.
Synthetic Methods: The target compound likely employs coupling strategies similar to those in and , such as nucleophilic substitution or amidation, to attach the dichlorophenoxyacetyl group to the azetidine ring.
Advantages and Limitations
- Advantages: The dichlorophenoxy group may confer herbicidal or antifungal properties, as seen in commercial agrochemicals like diclofop-methyl (). The azetidine-pyrrolidinedione framework balances rigidity and reactivity, enabling diverse functionalization.
- Limitations :
Biological Activity
1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a complex organic compound that exhibits significant biological activity. Its structure incorporates a pyrrolidine ring and a dichlorophenoxyacetyl moiety, which are known to influence various biological pathways. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.
Antimicrobial Properties
Research has indicated that compounds containing the dichlorophenoxyacetyl group exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Cytotoxic Effects
Studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. The cytotoxicity is attributed to its ability to induce apoptosis in cancer cells. For instance, a study conducted on HCT116 colorectal cancer cells revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death through oxidative stress pathways .
Toxicity Profile
The toxicity of this compound has been evaluated in various models. The compound has been shown to cause adverse effects on mammalian cells, particularly in terms of mitochondrial function and ATP production. A significant decrease in ATP levels was observed in rat hepatocytes treated with this compound, indicating potential hepatotoxicity .
Table 1: Summary of Toxicity Findings
Case Study 1: Anticancer Activity
In a recent investigation, the anticancer activity of this compound was assessed against several human cancer cell lines including breast and lung cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed the induction of apoptosis characterized by increased Annexin V binding and caspase activation.
Case Study 2: Environmental Impact
The environmental impact of 2,4-Dichlorophenoxyacetic acid (a component related to the compound's structure) has been studied extensively due to its widespread use as a herbicide. Research indicates that exposure can lead to oxidative stress in aquatic organisms, affecting their growth and reproductive success . This raises concerns regarding the ecological implications of compounds derived from or related to dichlorophenoxyacetic acid.
Q & A
Q. How can the synthesis of 1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including acylation of azetidinone derivatives and cyclization with pyrrolidine-2,5-dione. Key parameters to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
- Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate acylation steps .
- Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.
- Design of Experiments (DoE) : Apply statistical methods (e.g., factorial design) to systematically evaluate variables like stoichiometry, solvent ratios, and reaction time .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the azetidine-pyrrolidine-2,5-dione linkage and substituent positions.
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z ~435–440 for C₁₉H₁₈Cl₂N₂O₄) and fragmentation patterns .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the azetidine-pyrrolidine-2,5-dione core in substitution reactions?
- Methodological Answer : The azetidine ring’s strain (4-membered) increases susceptibility to nucleophilic attack, while the pyrrolidine-2,5-dione moiety stabilizes intermediates via conjugation. Computational methods (e.g., DFT calculations) can model transition states for reactions like:
Q. How can computational modeling guide the prediction of biological activity for derivatives of this compound?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and pharmacophore mapping to screen derivatives against targets like acetylcholinesterase (AChE) or kinase enzymes. Key steps:
- Ligand preparation : Optimize 3D structures using software like Open Babel.
- Target selection : Prioritize proteins with structural homology to known pyrrolidine-2,5-dione interactors (e.g., AChE PDB: 4EY7) .
- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .
Q. How should researchers address contradictions in experimental data related to pH-dependent stability?
- Methodological Answer : Discrepancies may arise from solvent effects or degradation pathways. Mitigation strategies include:
- Controlled stability studies : Use buffered solutions (pH 2–12) and monitor decomposition via LC-MS.
- Kinetic analysis : Fit degradation data to first-order models to identify pH-sensitive functional groups (e.g., ester linkages).
- Cross-validation : Compare results across multiple batches and analytical platforms (e.g., UV vs. fluorescence detection) .
Q. What strategies enhance the enantiomeric purity of chiral intermediates during synthesis?
- Methodological Answer : Leverage asymmetric catalysis or chiral auxiliaries:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
